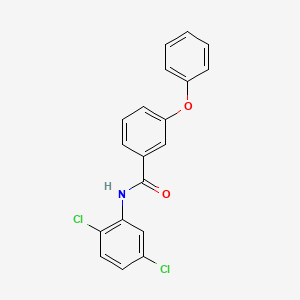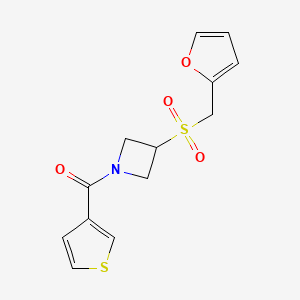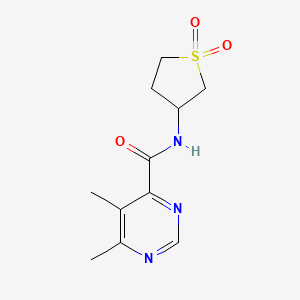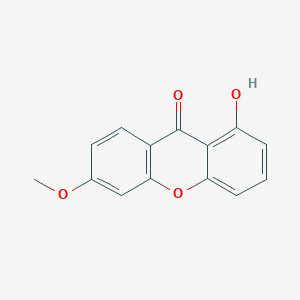![molecular formula C17H16N4O4 B2495482 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-85-4](/img/structure/B2495482.png)
5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar fused heterocyclic compounds, like 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives, involves reactions of 2-arylidene-2,3-dihydroinden-1-one with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under mild conditions. This method provides a simple, efficient, and rapid synthetic route for these compounds, confirmed by various spectroscopic techniques (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds, including their spectroscopic confirmation, typically involves infrared, 1H NMR, 13C NMR, and high-resolution mass spectrometry. This comprehensive analysis ensures the precise identification and characterization of the synthesized compounds.
Chemical Reactions and Properties
Reactions involving similar pyrido[2,3-d]pyrimidine derivatives demonstrate a variety of chemical behaviors. For instance, the interaction with primary alkylamines in the presence of an oxidant produces condensed imidazolines or imidazoles based on SNH-strategy, representing a new approach to imidazoline–(imidazole-)ring annulation (Gulevskaya et al., 2003).
科学的研究の応用
Synthesis and Chemical Characterization
- Novel heterocyclic compounds derived from visnaginone and khellinone, including variations of the pyrimidine dione structure, have been synthesized and characterized. These compounds exhibit significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- An efficient synthesis method for pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives has been developed. This method highlights the chemical versatility of the core structure, enabling the creation of compounds with potentially valuable biological activities (Wang et al., 2016).
- A catalyst-free protocol has been established for synthesizing a series of functionalized pyrimidine diones. The process emphasizes the use of water as a reaction medium, showcasing an eco-friendly approach to synthesizing these compounds (Brahmachari et al., 2020).
Pharmacological Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activity against hepatitis B virus (HBV), underscoring the potential of pyrimidine diones as antiviral agents (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Compounds with the pyrimidine dione structure have been identified as potent inhibitors against specific cancer cell lines, indicating their possible use in anticancer therapies (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Methodological Advances
- Innovative synthesis techniques have been developed to produce pyrimidine dione derivatives efficiently, offering new pathways for creating compounds with potential medicinal properties. These methods focus on enhancing yield, simplifying purification, and minimizing environmental impact (Monguchi, Hattori, & Maegawa, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(5-6-18-15)19-10-3-4-12-13(9-10)25-8-7-24-12/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHTUBLLZJNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

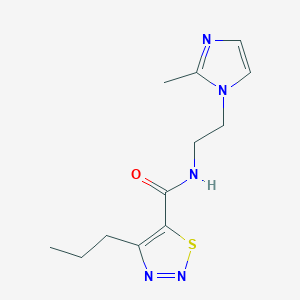

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
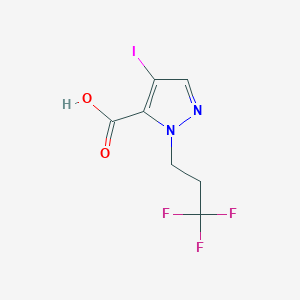
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
